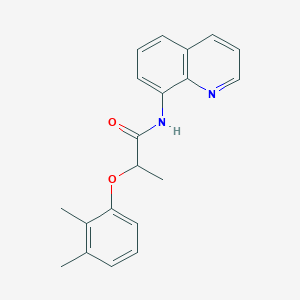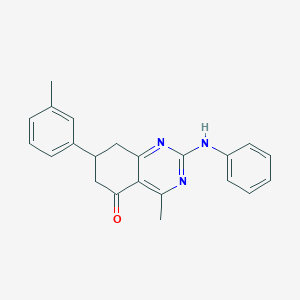![molecular formula C22H28N6O4 B11330751 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B11330751.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzodioxin ring, a pyrimidine ring, and a piperazine ring, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrimidine and piperazine rings through a series of condensation and substitution reactions. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling these parameters ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets can be explored for drug discovery and development.
Medicine
In medicine, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE may have potential therapeutic applications. Its interactions with biological targets can be investigated for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure can contribute to the design of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE include other heterocyclic compounds with benzodioxin, pyrimidine, and piperazine rings. Examples include:
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PYRROLIDIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE
Uniqueness
What sets N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows it to interact with a distinct set of molecular targets, leading to specific biological and chemical properties.
属性
分子式 |
C22H28N6O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H28N6O4/c1-16-23-20(15-21(24-16)27-8-10-30-11-9-27)26-4-6-28(7-5-26)22(29)25-17-2-3-18-19(14-17)32-13-12-31-18/h2-3,14-15H,4-13H2,1H3,(H,25,29) |
InChI 键 |
RMGCSDQJNMSSLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11330672.png)
![7-(2-methylphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330678.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11330693.png)

![2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11330713.png)
![2-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11330720.png)
![2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11330727.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330733.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11330744.png)
![Ethyl 6-ethyl-2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11330750.png)

![N-[4-(dimethylamino)benzyl]-2-phenoxy-N-(pyridin-2-yl)acetamide](/img/structure/B11330758.png)
![3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330760.png)
